molecular formula C10H9F3O B1302066 3',4'-Dimethyl-2,2,2-trifluoroacetophenone CAS No. 75833-26-0

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Cat. No. B1302066
CAS RN: 75833-26-0
M. Wt: 202.17 g/mol
InChI Key: AJVJGZSCQYMMDI-UHFFFAOYSA-N
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Patent
US04835318

Procedure details

Under protective gas, 41 g (0.27 mol) of trifluoromethyl bromide are condensed into a solution of 42 g (0.25 mol) of 3,4-dimethylbenzoyl chloride in 150 ml of CH2Cl2 in a round-bottomed flask at about -70° C. A solution of 66.7 g (0.27 mol) of phosphorous acid trisdiethylamide in 50 ml of CH2Cl2 are then metered in at about -70° C., the first 90% of the solution being added rapidly and the last 10% of the solution being metered in slowly (during the course of about 2 hours). The mixture is subsequently stirred for one hour more at this temperature and then warmed to room temperature. After addition of the same volume of hexane, 2 phases are formed. After phase separation, the lower phase is carefully extracted using hexane; the combined hexane phases are concentrated and distilled under reduced pressure. 20.8 g (41% yield) of 1-(3,4-dimethylphenyl)- 2,2,2-trifluoroethan-1-one of b.p. 98°-99° C./22 mbar are obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
66.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2](Br)([F:4])[F:3].[CH3:6][C:7]1[CH:8]=[C:9]([CH:13]=[CH:14][C:15]=1[CH3:16])[C:10](Cl)=[O:11].CCCCCC>C(Cl)Cl>[CH3:6][C:7]1[CH:8]=[C:9]([C:10](=[O:11])[C:2]([F:4])([F:3])[F:1])[CH:13]=[CH:14][C:15]=1[CH3:16]

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
FC(F)(F)Br
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
CC=1C=C(C(=O)Cl)C=CC1C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
phosphorous acid trisdiethylamide
Quantity
66.7 g
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is subsequently stirred for one hour more at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are then metered in at about -70° C.
CUSTOM
Type
CUSTOM
Details
during the course of about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
are formed
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the lower phase is carefully extracted
CONCENTRATION
Type
CONCENTRATION
Details
the combined hexane phases are concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(C=CC1C)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.